molecular formula C15H14N2O2 B177386 ethyl 1H-perimidin-2-ylacetate CAS No. 43183-27-3

ethyl 1H-perimidin-2-ylacetate

Cat. No. B177386
CAS RN: 43183-27-3
M. Wt: 254.28 g/mol
InChI Key: IUUXCTCHIRKLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-perimidin-2-ylacetate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a perimidinone ring system. This compound has gained attention due to its potential as a therapeutic agent, as well as its use in various fields of research. In

Mechanism Of Action

The mechanism of action of ethyl 1H-perimidin-2-ylacetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Ethyl 1H-perimidin-2-ylacetate has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 1H-perimidin-2-ylacetate in lab experiments is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another advantage is its use as a probe in biochemical assays to study protein-ligand interactions. However, a limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

Future research on ethyl 1H-perimidin-2-ylacetate could focus on further exploring its potential as a therapeutic agent for inflammatory and cancer-related diseases. In addition, it could be used as a probe in biochemical assays to study protein-ligand interactions. Further studies could also investigate the mechanism of action of this compound and its potential side effects. Finally, future research could focus on improving the synthesis method to increase the yield and purity of the compound.

Synthesis Methods

The synthesis of ethyl 1H-perimidin-2-ylacetate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 2-aminopyridine in the presence of a catalyst. This reaction results in the formation of ethyl 1H-perimidin-2-ylacetate as a white crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

Ethyl 1H-perimidin-2-ylacetate has been studied for its potential use as a therapeutic agent. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. In addition, this compound has been used as a probe in various biochemical assays to study protein-ligand interactions.

properties

CAS RN

43183-27-3

Product Name

ethyl 1H-perimidin-2-ylacetate

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 2-(1H-perimidin-2-yl)acetate

InChI

InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17)

InChI Key

IUUXCTCHIRKLJS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

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